N1-(2-chlorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
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Description
N1-(2-chlorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H27ClN4O2 and its molecular weight is 426.95. The purity is usually 95%.
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Scientific Research Applications
Molecular Interaction Studies
One study focused on the molecular interaction of related antagonists with the CB1 cannabinoid receptor. Using AM1 molecular orbital methods, the study explored the conformational analysis around the substituents, developing unified pharmacophore models for CB1 receptor ligands. This research contributes to understanding the steric binding interactions and the role of aromatic ring moieties in receptor affinity (Shim et al., 2002).
Synthetic Routes to Heterocyclic Compounds
Another area of research involves the development of synthetic routes to anticholinergic pyrrolidinoindolines and molecules with all-carbon quaternary centers. The asymmetric hydrovinylation process demonstrates the synthesis's versatility, showcasing the compound's relevance in creating enantiopure benzomorphans and oxindoles (Lim & RajanBabu, 2011).
Electro-Optic Materials
Research on pyrrole-based donor-acceptor chromophores for electro-optic applications highlights the utility of heterocycle-based compounds in materials science. This study underscores the synthesis of derivatives and their implementation in non-linear optical/electro-optic multilayers, showcasing potential advancements in photonic technologies (Facchetti et al., 2003).
Receptor Binding Affinity
A study on N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines emphasizes the structural requirements for binding affinity at sigma receptors. By synthesizing and testing various derivatives, researchers identified compounds with subnanomolar affinity, contributing to the understanding of sigma receptor interactions and the development of therapeutic agents (de Costa et al., 1992).
Neuroprotective and Cognition-Enhancing Properties
The investigation of gamma-aminobutyric acid (GABA) reuptake inhibitors, such as NNC-711, explores their neuroprotective and cognition-enhancing effects. This research has implications for understanding the mechanisms of anti-amnesia and cognitive enhancement, with potential applications in treating neurological disorders (O'Connell et al., 2001).
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN4O2/c1-27-13-10-17-14-16(8-9-20(17)27)21(28-11-4-5-12-28)15-25-22(29)23(30)26-19-7-3-2-6-18(19)24/h2-3,6-9,14,21H,4-5,10-13,15H2,1H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFJAMKWRLGEDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3Cl)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.